(+)-Dipivaloyl-D-tartaric acid is a chiral compound widely utilized in organic synthesis, particularly in the production of optically active compounds. This compound is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, especially grapes. The compound's chemical structure allows it to act as a chiral protonating agent, making it valuable in asymmetric synthesis.
Source: (+)-Dipivaloyl-D-tartaric acid can be synthesized from tartaric acid through various chemical reactions involving acylation processes. It is commercially available from multiple suppliers, including Sigma-Aldrich and TCI America, with a purity of over 98% .
Classification: This compound falls under the classification of synthetic organic chemistry and is categorized as a chiral building block. Its CAS number is 76769-55-6, and it has various synonyms such as (+)-Bis(2,2-dimethylpropionyl)-D-tartaric acid .
The synthesis of (+)-Dipivaloyl-D-tartaric acid typically involves the acylation of D-tartaric acid with pivaloyl chloride or pivalic anhydride. This reaction can be conducted under basic conditions using a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
The molecular formula of (+)-Dipivaloyl-D-tartaric acid is C₁₄H₂₂O₈, with a molecular weight of 318.32 g/mol. The compound features two pivaloyl groups attached to the tartaric acid backbone.
(+)-Dipivaloyl-D-tartaric acid is primarily used as a chiral auxiliary in various chemical reactions:
The reactions typically involve the use of enamines or lithium enolates where (+)-Dipivaloyl-D-tartaric acid acts as a chiral protonating agent, enhancing the selectivity for one enantiomer over another.
The mechanism by which (+)-Dipivaloyl-D-tartaric acid operates involves its ability to form stable complexes with substrates during chemical reactions. This stabilization allows for selective protonation and enhances the formation of desired products with high enantiomeric excess.
(+)-Dipivaloyl-D-tartaric acid finds extensive use in scientific research and industrial applications:
(+)-Dipivaloyl-D-Tartaric Acid (DPTA) is a chemically engineered derivative of naturally occurring tartaric acid, where two pivaloyl (2,2-dimethylpropanoyl) groups esterify the hydroxyl moieties of the D-enantiomer. This modification yields a sterically hindered chiral scaffold with enhanced utility in stereoselective synthesis. The compound's significance stems from its dual functionality: the free carboxylic acids enable salt formation with chiral amines, while the bulky tert-butyl groups create a highly asymmetric environment that dictates enantioselective interactions. With applications spanning pharmaceutical resolution to catalytic asymmetric synthesis, DPTA exemplifies the strategic molecular design of chiral auxiliaries. Its systematic name is (2S,3S)-2,3-bis[(2,2-dimethylpropanoyl)oxy]butanedioic acid (CAS 76769-55-6), and it typically appears as a white crystalline powder exhibiting a characteristic dextrorotatory optical rotation of +23.5° to +24° (c=1–1.7 in dioxane) [3] [5] [7].
The molecular architecture of DPTA is rooted in foundational studies of tartaric acid chirality. Jean-Baptiste Biot's 1832 observation that tartaric acid rotates plane-polarized light unveiled optical activity in organic molecules—a phenomenon later explained by Louis Pasteur's manual separation of racemic tartrate crystals in 1847 [2] [10]. This work established enantiomerism as a critical chemical principle. The mid-20th century saw deliberate structural modifications of tartaric acid to enhance its resolving power. Introduction of pivaloyl groups emerged as a strategic innovation: the bulky tert-butyl substituents amplified stereodiscrimination by creating pronounced chiral pockets. DPTA was first synthesized in the 1970s as part of this broader exploration of diacyl tartrates. Its adoption accelerated with the rise of enantiopure pharmaceuticals, where it outperformed simpler tartrate derivatives (like dibenzoyl tartaric acid) in resolving sterically demanding amines and amino acids due to reduced conformational flexibility [6] [9].
Table 1: Evolution of Key Chiral Tartaric Acid Derivatives
Year | Development Milestone | Key Researcher/Innovation |
---|---|---|
1832 | Discovery of optical activity in tartaric acid | Jean-Baptiste Biot |
1847 | Manual resolution of racemic acid crystals | Louis Pasteur |
1900s | Industrial use of tartaric acid in resolution | Chiral resolution of alkaloids |
1970s | Synthesis of pivaloyl derivatives (DPTA) | Targeted molecular design |
1980s– | Broad adoption in asymmetric synthesis | Pharmaceutical industry applications |
DPTA belongs to the O,O'-diacyltartaric acid family, characterized by esterification at both hydroxyl positions while retaining the carboxyl groups' acidity. Its core structure features two adjacent chiral centers in the (2S,3S) configuration, inherited from D-(−)-tartaric acid. This relative configuration creates a C₂-symmetric framework where the pivaloyl groups adopt a rigid syn-periplanar orientation. The tert-butyl moieties impose severe steric compression, displacing the ester carbonyls orthogonal to the tartrate backbone and forming a well-defined chiral cleft. This architecture is pivotal: the carboxylic acids can coordinate to prochiral substrates (e.g., amines, enolates), while the pivaloyl groups diastereoselectively shield one face of the substrate through steric repulsion [2] [5] [10].
Critically, DPTA’s stereochemical power derives from the contrast between its D-tartrate core and the more common L-(+)-tartrate used in analogs like dibenzoyl-L-tartaric acid. While L-(+)-tartaric acid is the natural enantiomer, DPTA utilizes the unnatural D-(−)-enantiomer. This inversion enables resolution of complementary substrate classes. For example, DPTA preferentially forms crystalline salts with (R)-configured amines due to three-point contact involving:
Table 2: Comparative Properties of Key Tartaric Acid Derivatives
Property | DPTA | Dibenzoyl-L-Tartaric Acid | L-(+)-Tartaric Acid |
---|---|---|---|
Molecular Formula | C₁₄H₂₂O₈ | C₁₈H₁₄O₈ | C₄H₆O₆ |
Configuration | (2S,3S) | (2R,3R) | (2R,3R) |
Molecular Weight (g/mol) | 318.32 | 358.30 | 150.09 |
Key Functional Groups | Di-pivaloyl ester; diacid | Di-benzoyl ester; diacid | Dihydroxy diacid |
Steric Environment | Highly hindered (tert-butyl) | Moderately hindered (phenyl) | Minimal hindrance |
Solubility | Soluble in dioxane, CH₂Cl₂; insoluble in H₂O | Soluble in alcohols, acetone; low H₂O solubility | Highly water-soluble |
DPTA serves as a versatile chiral tool in three primary contexts: enantiomeric resolution, asymmetric catalysis, and deracemization. Its efficacy stems from the synergy between its acidic sites and sterically demanding architecture.
Chiral Resolution via Diastereomeric Salt Formation: DPTA’s dominant application is resolving racemic amines and amino acids. When combined with a racemic amine in solvents like ethanol or acetone, it preferentially crystallizes as a salt with one enantiomer. The high diastereomeric excess (de >95% in optimized cases) arises from the pivaloyl groups' ability to differentiate between enantiomers via steric repulsion. For instance, in pharmaceutical synthesis, DPTA resolves critical intermediates like β-amino alcohols and tetrahydroisoquinolines. Unlike dibenzoyl analogs, DPTA's tert-butyl groups minimize co-crystallization of solvate molecules, yielding stoichiometric, non-hygroscopic salts that facilitate high yields [5] [6] [9].
Deracemization of Carbonyl Compounds: DPTA acts as a chiral protonating agent (CPA) in deracemization. When an enol or enolate (e.g., from α-substituted ketones) is generated in situ, DPTA delivers a proton enantioselectively to one face. This exploits the chiral environment near the carboxylic acid group, which positions the substrate via hydrogen bonding before proton transfer. For example, enolates of 2-substituted tetralones undergo deracemization with 80–90% ee using DPTA, enabling access to enantiopure precursors of anticoagulants and neuroactive compounds [5] [8].
Asymmetric Catalysis: Though less common than resolution, DPTA-derived catalysts enable stereoselective transformations. When complexed with boronic acids, it forms chiral Lewis acids (e.g., BLn*) that catalyze Diels-Alder reactions. The tartrate scaffold chelates the boronic acid, creating a rigid chiral pocket. In cyclopentadiene's reaction with methacrolein, such catalysts achieve >80% ee for the exo-cycloadduct—a key intermediate in prostaglandin synthesis. The pivaloyl groups enhance enantioselectivity by preventing unproductive coordination sites on boron [4].
Table 3: Industrial and Research Applications of DPTA
Application Sector | Function | Specific Use Cases |
---|---|---|
Pharmaceutical Synthesis | Chiral resolving agent | Production of enantiopure amines (e.g., albuterol intermediates); deracemization of α-amino acid precursors |
Catalysis | Ligand for chiral Lewis acids | Diels-Alder cycloadditions; asymmetric aldol reactions |
Food & Cosmetics* | Stabilizing agent | Shelf-life extension via antioxidant activity; emulsion stabilization (limited use due to cost) |
Analytical Chemistry | Chiral stationary phase modifier | HPLC resolution of enantiomers via diastereomeric complexation |
*Note: Food/cosmetic uses leverage tartaric acid’s antioxidant properties but are niche for DPTA due to economic factors [3] [6].
DPTA continues to enable innovations in dynamic kinetic resolution. Recent studies integrate it with photochemical deracemization (e.g., of quinolonecarboxamides), where it forms crystalline salts that preserve axial chirality during light-induced racemization, yielding single enantiomers upon recrystallization [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0